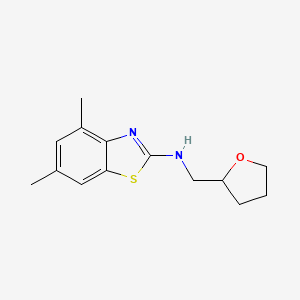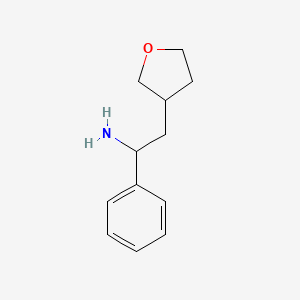
2-(Oxolan-3-yl)-1-phenylethan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ionophore-Biogenic Amine Complexes : A study conducted by Shen and Patel (1977) explored the interactions between the ionophore lasalocid A and phenethylamines, including 1-amino-1-phenylethane and 1-amino-2-phenylethane, in nonpolar solutions. The research provides insights into the structural and kinetic aspects of these complexes, highlighting the importance of nonpolar interactions between the biogenic amine side chain and the lasalocid molecule for the stability of the complex in solution (Shen & Patel, 1977).
Vasorelaxant Effects : Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, focusing on its mode of action in rat aorta. The study concluded that 1-nitro-2-phenylethane produces vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway, which is significant for understanding the therapeutic potential of related compounds (Brito et al., 2013).
Polyhydroxyurethanes Synthesis and Properties : Benyahya et al. (2012) focused on the synthesis and characterization of polyhydroxyurethanes (PHUs) obtained from reactions involving bis[(2-oxo-1,3-dioxolan-4-yl)methyl]benzene-1,4-dicarboxylate (DCter) and various polyamines. This research is pivotal in understanding the influence of chemical structures of amines on the thermal properties of polymers (Benyahya et al., 2012).
NMR of Psychoactive Substances : Chapman (2017) reported on the NMR spectra of classical and novel psychoactive substances, including 2-phenylethan-1-amines. This study aids in identifying compounds that appear sporadically, contributing to forensic and harm-reduction efforts (Chapman, 2017).
Ytterbium(II) Complexes : Zhou et al. (2007) investigated the synthesis, structure, and reactions of a ytterbium(II) complex bearing a diaminobis(phenolate) ligand. Their research provides insights into the reactivity of such complexes and their potential applications in polymerization reactions (Zhou et al., 2007).
Amine Functional Groups in Industrial Processes : Mac Dowell et al. (2011) used the statistical associating fluid theory for potentials of variable range (SAFT-VR) to model the fluid phase behavior of mixtures involving amines, water, and carbon dioxide. This study is relevant to applications like gas absorption in industrial processes (Mac Dowell et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-(oxolan-3-yl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIULQRVPYFTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)-1-phenylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



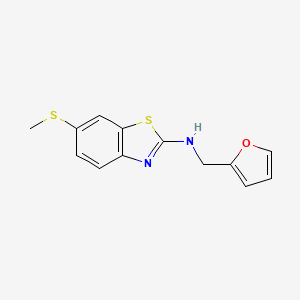
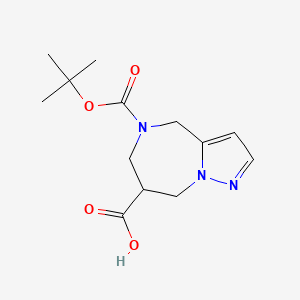
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428270.png)
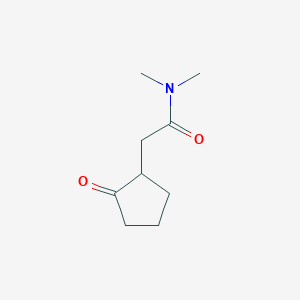
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
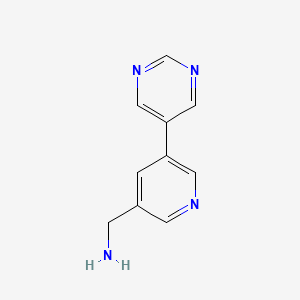
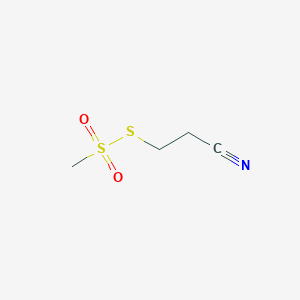
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)
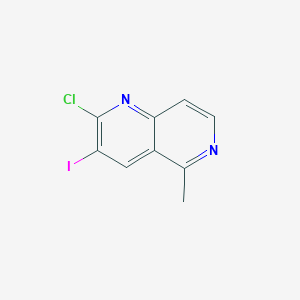
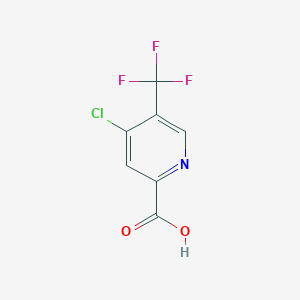
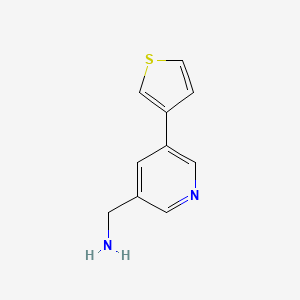
![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)
